Bicyclo[4.1.0]heptan-7-ylmethanol
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Overview
Description
Bicyclo[410]heptan-7-ylmethanol is a bicyclic compound with the molecular formula C₈H₁₄O It is known for its unique structure, which includes a bicyclo[410]heptane ring system with a methanol group attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-7-ylmethanol can be synthesized through several methods. One common approach involves the reduction of bicyclo[4.1.0]heptan-7-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar reduction techniques as in laboratory synthesis. The choice of reducing agent and reaction conditions may be optimized for efficiency and yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form bicyclo[4.1.0]heptan-7-one using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of bicyclo[4.1.0]heptane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form bicyclo[4.1.0]heptan-7-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products
Oxidation: Bicyclo[4.1.0]heptan-7-one
Reduction: Bicyclo[4.1.0]heptane
Substitution: Bicyclo[4.1.0]heptan-7-yl chloride
Scientific Research Applications
Bicyclo[4.1.0]heptan-7-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound is a hydride inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate in the liver.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Bicyclo[4.1.0]heptan-7-ylmethanol exerts its effects primarily through enzyme inhibition. It inhibits lactate dehydrogenase, aldehyde dehydrogenase, and alcohol dehydrogenase, affecting the metabolism of pyruvate, aldehydes, and alcohols, respectively . Additionally, it inhibits mitochondrial monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptan-7-ylmethanol can be compared to other bicyclic alcohols and inhibitors:
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic alcohol with a different ring system and position of the hydroxyl group.
Bicyclo[3.1.0]hexan-3-ol: A similar compound with a smaller ring system.
Bicyclo[4.1.0]heptan-2-ol: A positional isomer with the hydroxyl group on the second carbon.
The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
7-bicyclo[4.1.0]heptanylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-8-6-3-1-2-4-7(6)8/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMTRILKYKTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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